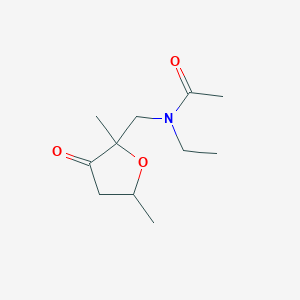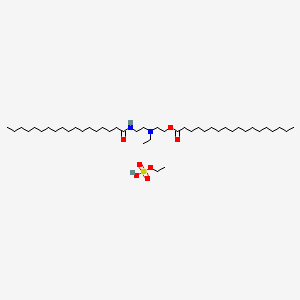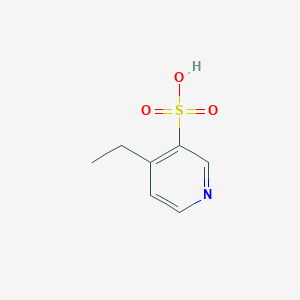
4-Ethylpyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylpyridine-3-sulfonic acid is an organic compound with the molecular formula C7H9NO3S It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the following steps:
Diazotation: The 3-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium chloride.
Substitution: The diazonium chloride is then reacted with sulfur dioxide in the presence of a catalyst such as copper sulfate to form the sulfonyl chloride.
Hydrolysis: The sulfonyl chloride is hydrolyzed to yield the sulfonic acid.
Industrial Production Methods: In industrial settings, the direct sulfonation of pyridines can be accomplished under harsh conditions using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is suitable for the large-scale production of pyridine-3-sulfonic acids and their derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium nitrite and sulfur dioxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl chlorides, and other substituted pyridines .
Applications De Recherche Scientifique
4-Ethylpyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Ethylpyridine-3-sulfonic acid can be compared with other similar compounds, such as:
Pyridine-3-sulfonic acid: Lacks the ethyl group, making it less hydrophobic.
4-Methylpyridine-3-sulfonic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
3-Aminopyridine-4-sulfonic acid: Contains an amino group, which can participate in different types of reactions.
Propriétés
Numéro CAS |
802259-86-5 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
4-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-4-8-5-7(6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
Clé InChI |
JNVHTQRLZFICEW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
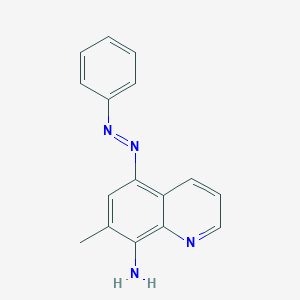
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)


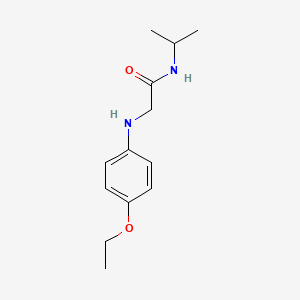
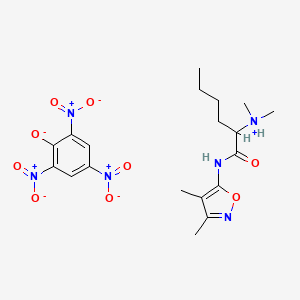
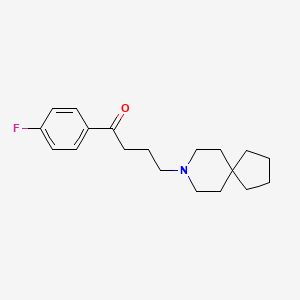
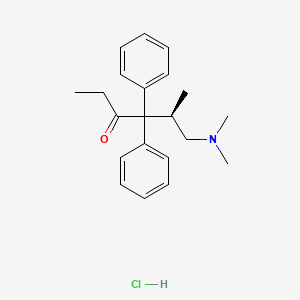

![Acetic acid;2-[3-(2-amino-5-methylphenoxy)-4,4-diethylhexan-3-yl]oxy-4-methylaniline](/img/structure/B13776294.png)

